2-Chloro-N-(6-chloropyrazin-2-yl)acetamide
CAS No.: 1417793-45-3
Cat. No.: VC2717093
Molecular Formula: C6H5Cl2N3O
Molecular Weight: 206.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1417793-45-3 |
---|---|
Molecular Formula | C6H5Cl2N3O |
Molecular Weight | 206.03 g/mol |
IUPAC Name | 2-chloro-N-(6-chloropyrazin-2-yl)acetamide |
Standard InChI | InChI=1S/C6H5Cl2N3O/c7-1-6(12)11-5-3-9-2-4(8)10-5/h2-3H,1H2,(H,10,11,12) |
Standard InChI Key | AGMGAVIKUPBBNT-UHFFFAOYSA-N |
SMILES | C1=C(N=C(C=N1)Cl)NC(=O)CCl |
Canonical SMILES | C1=C(N=C(C=N1)Cl)NC(=O)CCl |
Introduction
Chemical Properties
Physical and Structural Characteristics
2-Chloro-N-(6-chloropyrazin-2-yl)acetamide is typically found as a white powder under standard conditions . The compound features a pyrazine core (a six-membered heterocyclic ring containing two nitrogen atoms) with specific substitution patterns. Based on chemical supplier information, the compound has the following documented properties:
Property | Value |
---|---|
CAS Number | 1417793-45-3 |
Molecular Formula | C6H5Cl2N3O |
Appearance | White powder |
Typical Commercial Purity | ≥95% |
Maximum Impurity Level | ≤0.03 |
Recommended Storage | Dark place, inert atmosphere |
The molecular structure consists of a pyrazine ring bearing a chlorine atom at position 6 and a chloroacetamide group (-NHCOCH2Cl) attached at position 2. This arrangement of functional groups contributes to the compound's utility in pharmaceutical applications, particularly as a building block capable of undergoing further chemical modifications.
Comparison with Similar Compounds
To provide context, it is useful to compare 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide with related compounds. N-(6-Chloro-2-pyrazinyl)acetamide (CAS: 132453-63-5) is a similar structure with the molecular formula C6H6ClN3O . This compound differs by having a hydrogen atom where our subject compound has a second chlorine atom, resulting in different reactivity profiles and potential applications.
Property | 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide | N-(6-Chloro-2-pyrazinyl)acetamide |
---|---|---|
CAS Number | 1417793-45-3 | 132453-63-5 |
Molecular Formula | C6H5Cl2N3O | C6H6ClN3O |
Chlorine Atoms | 2 | 1 |
Molecular Weight | Not specified in search results | 171.58 |
Hazard Statements | Not specified in search results | H319-H315-H335-H302 |
Applications and Uses
The versatility of 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide is reflected in its multiple applications across chemical and pharmaceutical sectors.
Research Significance
The compound's structure suggests potential utility in developing various bioactive molecules. Chlorinated heterocycles like this compound often serve as scaffolds for constructing more complex structures with specific pharmacological properties. The chloroacetamide group provides a reactive site for further functionalization through nucleophilic substitution reactions, enabling the creation of libraries of derivatives with potentially diverse biological activities.
Quality Specifications
Commercial suppliers typically provide the compound with specifications including:
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Certificate of analysis for quality verification
Comparative Context with Related Compounds
Acetamide Connection
The acetamide functional group present in 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide is derived from acetamide (CH3CONH2), which has established properties and applications:
Understanding the properties of the acetamide group provides context for the potential reactivity patterns and physical properties of 2-Chloro-N-(6-chloropyrazin-2-yl)acetamide.
Related Chlorinated Compounds
While structurally distinct, other chlorinated heterocyclic compounds with acetamide groups show similar applications in pharmaceutical research. For instance, benzothiazole derivatives like 2-chloro-N-(6-chloro-1,3-benzothiazol-2-yl)acetamide share the chloroacetamide functional group but with a different heterocyclic core . Such compounds often demonstrate diverse biological activities and serve as important pharmaceutical intermediates.
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